Valiolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

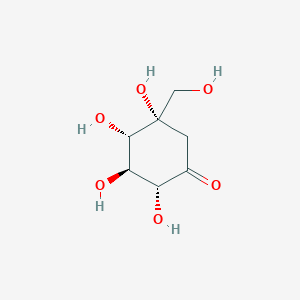

Valiolone is a cyclitol that is cyclohexanone which is substituted by hydroxy groups at positions 2, 3, 4, and 5, and by a hydroxymethyl group at position 5 (the 2R,3S,4S,5S stereoisomer). It is a cyclitol, an alicyclic ketone and a tertiary alcohol.

科学的研究の応用

Synthesis Pathway

- Starting Material : Valiolamine

- Process : Oxidative deamination

- Yield : Approximately 53% after purification steps including anion exchange chromatography and cation exchange chromatography .

Antidiabetic Agents

This compound is primarily recognized for its role in synthesizing voglibose and acarbose, both of which are α-glucosidase inhibitors used in managing postprandial hyperglycemia in diabetic patients.

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | Precursor for voglibose and acarbose | Treatment of diabetes |

| Voglibose | Inhibits α-glucosidase | Postprandial hyperglycemia |

| Acarbose | Inhibits α-glucosidase | Non-insulin-dependent diabetes mellitus |

The synthesis of voglibose involves reacting this compound with specific glycosides under acidic conditions, demonstrating its utility in pharmaceutical formulations .

Case Study: Acarbose

Acarbose, derived from this compound, has been extensively studied for its effectiveness in lowering blood glucose levels post meals. Clinical trials have shown that acarbose significantly reduces the risk of developing type II diabetes in high-risk populations .

Agricultural Applications

This compound also plays a crucial role in agriculture as a bioactive compound. It is involved in the biosynthesis of validamycin A, an antibiotic used to control fungal diseases in crops.

Validamycin A

- Source : Produced by Streptomyces hygroscopicus.

- Function : Effective against sheath blight disease in rice and damping-off disease in cucumbers.

- Mechanism : Alters fungal hyphal growth patterns, inhibiting further development .

Efficacy Studies

Research has demonstrated that validamycin A can switch normal hyphal extension to abnormal branching, effectively suppressing fungal growth. This property makes it a valuable tool for integrated pest management strategies .

Biosynthetic Pathways

The biosynthesis of this compound and its derivatives involves complex enzymatic pathways. Recent studies have explored the genetic basis for these pathways, identifying key enzymes responsible for the transformation of simple sugars into complex cyclitol structures.

Genetic Insights

特性

分子式 |

C7H12O6 |

|---|---|

分子量 |

192.17 g/mol |

IUPAC名 |

(2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7-/m0/s1 |

InChIキー |

JCZFNXYQGNLHDQ-VZFHVOOUSA-N |

SMILES |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

異性体SMILES |

C1C(=O)[C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O |

正規SMILES |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。